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Compound of Interest

Compound Name: 2,5-Dimethylbenzylamine

Cat. No.: B130764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dimethylbenzylamine (CAS No. 93-48-1), a key intermediate in the synthesis of various

organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound

identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below is a summary of the expected ¹H and ¹³C NMR spectral data for 2,5-
Dimethylbenzylamine.

Note: Experimentally obtained high-resolution spectra for 2,5-Dimethylbenzylamine are not

readily available in public databases. The following data is based on typical chemical shifts for

similar structural motifs and data for analogous compounds.

¹H NMR (Proton NMR) Data
The proton NMR spectrum of 2,5-Dimethylbenzylamine is expected to show distinct signals

for the aromatic protons, the benzylic protons, the amine protons, and the methyl protons.
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.0 - 7.2 Multiplet 3H Aromatic (Ar-H)

~ 3.8 Singlet 2H Benzylic (Ar-CH₂-N)

~ 2.3 Singlet 6H Methyl (Ar-CH₃)

~ 1.5 Broad Singlet 2H Amine (-NH₂)

¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm) Carbon Type Assignment

~ 138 - 140 Quaternary Aromatic (C-CH₂)

~ 135 - 136 Quaternary Aromatic (C-CH₃)

~ 128 - 131 Tertiary Aromatic (CH)

~ 45 - 46 Primary Benzylic (Ar-CH₂-N)

~ 20 - 21 Primary Methyl (Ar-CH₃)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,5-Dimethylbenzylamine will exhibit characteristic absorption bands for the N-H

and C-H bonds, as well as aromatic C=C bonds. The condensed-phase IR spectrum for this

compound is available through the NIST Chemistry WebBook, compiled from the Coblentz

Society's collection.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3500 N-H Stretch Primary Amine (-NH₂)

3000 - 3100 C-H Stretch Aromatic

2850 - 2960 C-H Stretch Aliphatic (CH₂ and CH₃)

1600 - 1620 C=C Stretch Aromatic Ring

1450 - 1500 C=C Stretch Aromatic Ring

~1200 C-N Stretch Amine

800 - 850 C-H Bend (out-of-plane) 1,2,4-Trisubstituted Benzene

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular formula for 2,5-Dimethylbenzylamine is C₉H₁₃N, with a

monoisotopic mass of approximately 135.10 Da.[1]

Predicted Mass Spectrometry Data
The fragmentation of 2,5-Dimethylbenzylamine under electron impact ionization is expected

to follow patterns characteristic of aromatic amines.[1] The molecular ion peak (M⁺) would be

observed at an m/z corresponding to its molecular weight.[1] A common fragmentation pathway

for benzylamines is the cleavage of the bond between the benzylic carbon and the aromatic

ring.[1]

m/z Ion Possible Fragmentation

135 [C₉H₁₃N]⁺ Molecular Ion (M⁺)

120 [C₈H₁₀N]⁺ Loss of a methyl radical (•CH₃)

106 [C₇H₈N]⁺
Loss of an ethyl radical (•C₂H₅)

or two methyl radicals

91 [C₇H₇]⁺
Tropylium ion, characteristic of

benzyl compounds
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of 2,5-Dimethylbenzylamine in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.
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Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum to identify functional groups.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of liquid 2,5-Dimethylbenzylamine directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Instrument Parameters:

Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

Record a background spectrum of the clean, empty ATR crystal.
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Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS).

Ionization (Electron Impact - EI):

Bombard the sample molecules with a high-energy electron beam (typically 70 eV).

Mass Analysis:

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection:

Detect the ions and record their abundance.

Data Analysis:

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and major fragment ions.

Propose fragmentation pathways consistent with the observed spectrum.
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Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,5-Dimethylbenzylamine.

Spectroscopic Analysis Workflow for 2,5-Dimethylbenzylamine
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Caption: General workflow for the spectroscopic analysis of 2,5-Dimethylbenzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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